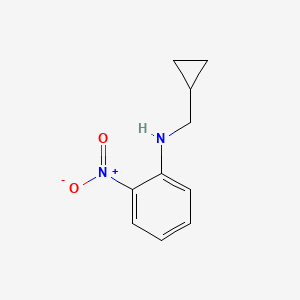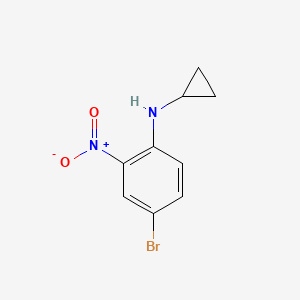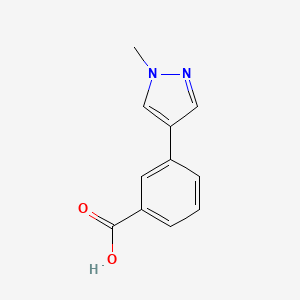
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Vue d'ensemble
Description
“3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid” is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “3-(1-methyl-1H-pyrazol-4-yl)benzoic acid” is 1S/C11H10N2O2/c1-13-7-10 (6-12-13)8-3-2-4-9 (5-8)11 (14)15/h2-7H,1H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure .Applications De Recherche Scientifique
1. Anticancer Activity
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid derivatives show potential in cancer research. A study by Jing et al. (2012) synthesized 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, including a compound with similar structural features to 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. They found these compounds to exhibit anticancer activity against various cancer cells, including lung cancer cells A549 and PC-9. Compounds with benzyl at the indole and carboxyl at the phenyl part of pyrazole were particularly active against these cell types, suggesting potential for further optimization as lung cancer inhibitory agents (Jing et al., 2012).
2. Antimicrobial Properties
Research by Shubhangi et al. (2019) explored the antimicrobial properties of pyrazole derivatives, including a similar compound to 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. They synthesized several derivatives and tested their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. The observed antimicrobial activities were in agreement with the docking results, highlighting the potential of these compounds in antimicrobial applications (Shubhangi et al., 2019).
3. Hydrogen-Bonded Supramolecular Structures
Studies on hydrogen-bonded supramolecular structures of pyrazole derivatives, including 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid, have been conducted. Portilla et al. (2007) researched the hydrogen bonding in three substituted 4-pyrazolylbenzoates. Their findings on the hydrogen-bonded structures in these compounds contribute to the understanding of their potential applications in materials science and crystal engineering (Portilla et al., 2007).
4. Optical Nonlinearity and Potential in Optical Limiting Applications
Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid, and studied their optical nonlinearity using laser pulses. They found that certain compounds exhibited significant nonlinearity, identifying them as potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Propriétés
IUPAC Name |
3-(1-methylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-10(6-12-13)8-3-2-4-9(5-8)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEBTUFPSZKNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B1414939.png)
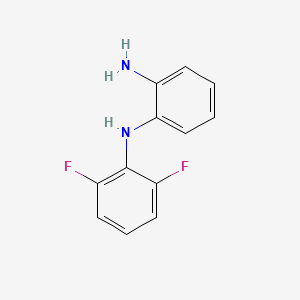
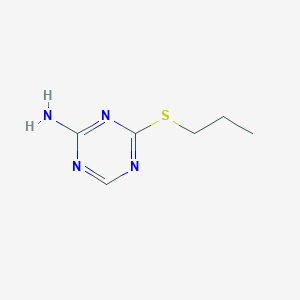
![3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1414945.png)
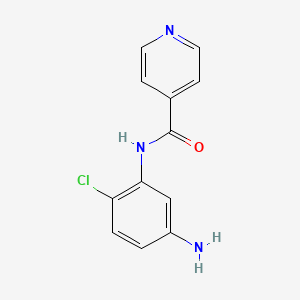
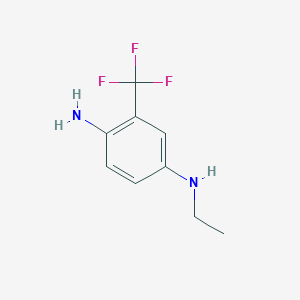
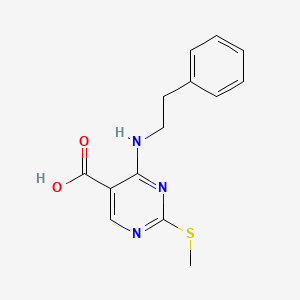
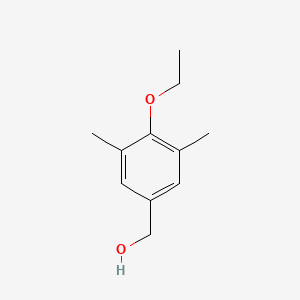
![(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1414953.png)
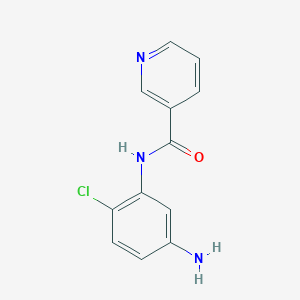
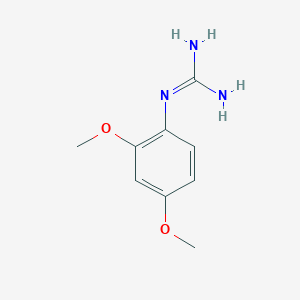
![6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine](/img/structure/B1414959.png)
